N-(4-chlorophenethyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
N-(4-chlorophenethyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (Compound ID: G419-0349) is a pyrazolo[1,5-a]pyrazine derivative with a molecular formula of C₂₂H₁₉ClN₄O₃ and a molecular weight of 422.87 g/mol . The compound features a 4-chlorophenethyl group linked to an acetamide moiety and a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-ethoxyphenyl group. Its stereochemistry is achiral, and it has one hydrogen bond donor and six acceptors .
Properties
Molecular Formula |
C24H23ClN4O3 |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C24H23ClN4O3/c1-2-32-20-9-5-18(6-10-20)21-15-22-24(31)28(13-14-29(22)27-21)16-23(30)26-12-11-17-3-7-19(25)8-4-17/h3-10,13-15H,2,11-12,16H2,1H3,(H,26,30) |
InChI Key |
RZXJZQNTKCFBGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
N-(4-chlorophenethyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structure, synthesis, and biological effects based on available literature.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of approximately 373.8 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The directed lithiation of simple aromatics and heterocycles has been utilized in the synthesis of various substituted derivatives, including those containing pyrazole moieties .
Anticancer Activity
Several studies have investigated the anticancer properties of pyrazolo[1,5-a]pyrazines. For instance, compounds with similar structures have shown significant inhibition of cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Anti-inflammatory Effects
Research indicates that similar compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial in conditions like rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Properties
Some derivatives of pyrazolo[1,5-a]pyrazine have demonstrated antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.
Case Studies
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazolo[1,5-a]pyrazines for their anticancer activity. The results showed that compounds with electron-withdrawing groups, such as chlorine, exhibited enhanced potency against breast cancer cell lines .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on inflammatory pathways, a related compound was shown to inhibit NF-kB signaling, leading to reduced expression of pro-inflammatory cytokines. This suggests that this compound may share similar mechanisms .
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocyclic Scaffolds
The pyrazolo[1,5-a]pyrazin-4-one core of the target compound distinguishes it from related heterocyclic systems:
- Pyrazolo[3,4-d]pyrimidines: Compounds like 3-(4-fluorophenyl)-4-imino-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-ylamine (, Compound 17a) feature a pyrazolo-pyrimidine scaffold with a nitrophenyl substituent. Such systems often exhibit lower solubility due to increased planarity and nitro group polarity .
- Triazolo[1,5-a]pyrimidines : Derivatives such as 9-(4-fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (, Compound 16a) have fused triazole-pyrimidine rings, which enhance thermal stability (mp >340°C) but reduce metabolic stability compared to pyrazolo[1,5-a]pyrazines .
- Imidazo[1,2-a]pyrimidines: N-(3-(2-((2-ethoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-10(5H)-yl)phenyl)acrylamide () includes a piperazinyl group, improving water solubility but increasing molecular weight (571.2 g/mol) .
Key Insight : The pyrazolo[1,5-a]pyrazine core balances lipophilicity (logP ~3.5) and hydrogen-bonding capacity, making it favorable for membrane permeability and target engagement .
Substituent Effects on Physicochemical Properties
Table 1: Substituent Comparison
*Estimated based on substituent contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
